molecular formula C17H24N2O3S B2913367 N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1181467-48-0

N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Cat. No.: B2913367
CAS No.: 1181467-48-0
M. Wt: 336.45
InChI Key: GXZGJUXLSUFAKM-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a cyclopentyl group, a methyl group, and a sulfonylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the cyclopentyl group: This can be achieved through cyclization reactions.

    Introduction of the methyl group: Methylation reactions using reagents such as methyl iodide.

    Attachment of the sulfonylamino group: Sulfonylation reactions using sulfonyl chlorides.

    Formation of the acetamide backbone: Acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide may undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reaction with reducing agents to form amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide can be compared with other sulfonylamino compounds, such as:
    • N-cyclopentyl-N-methyl-2-[[(E)-2-(phenyl)ethenyl]sulfonylamino]acetamide
    • N-cyclopentyl-N-methyl-2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]acetamide

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which may confer unique chemical and biological properties. This could include differences in reactivity, binding affinity, and biological activity compared to similar compounds.

Properties

IUPAC Name

N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-14-7-9-15(10-8-14)11-12-23(21,22)18-13-17(20)19(2)16-5-3-4-6-16/h7-12,16,18H,3-6,13H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZGJUXLSUFAKM-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N(C)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N(C)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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